molecular formula C12H16O3 B14039842 Ethyl 2-methoxy-4,5-dimethylbenzoate

Ethyl 2-methoxy-4,5-dimethylbenzoate

Cat. No.: B14039842
M. Wt: 208.25 g/mol
InChI Key: OVLZOOPIVJSVBA-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-4,5-dimethylbenzoate is a synthetic benzoate ester derivative of interest in chemical and pharmaceutical research. This compound features a benzoic acid core structure substituted with methoxy and methyl functional groups, which are common in bioactive molecules. Similar methoxy- and methyl-substituted benzoate esters are investigated as key intermediates in organic synthesis and for developing potential therapeutic agents due to their structural similarity to pharmacologically active compounds . Research into structurally analogous compounds has shown that such derivatives can serve as core structures for developing novel inhibitors, with studies exploring their interactions with various biological targets . The specific spatial arrangement of the methoxy and methyl groups on the aromatic ring may influence its properties and binding affinity, making it a compound of interest for structure-activity relationship (SAR) studies . Researchers utilize this and similar esters in exploring new chemical entities, particularly in medicinal chemistry programs focused on hit-to-lead optimization. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 2-methoxy-4,5-dimethylbenzoate

InChI

InChI=1S/C12H16O3/c1-5-15-12(13)10-6-8(2)9(3)7-11(10)14-4/h6-7H,5H2,1-4H3

InChI Key

OVLZOOPIVJSVBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C)C)OC

Origin of Product

United States

Preparation Methods

Direct Esterification of 2-methoxy-4,5-dimethylbenzoic Acid

The most straightforward method involves the esterification of 2-methoxy-4,5-dimethylbenzoic acid with ethanol under acidic catalysis. This classical Fischer esterification proceeds as follows:

  • Reactants: 2-methoxy-4,5-dimethylbenzoic acid and absolute ethanol.
  • Catalyst: Typically sulfuric acid or other strong acids.
  • Conditions: Reflux with continuous removal of water to drive equilibrium towards ester formation.
  • Procedure: The acid and ethanol are heated under reflux with an acid catalyst, often using a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction.
  • Outcome: Ethyl 2-methoxy-4,5-dimethylbenzoate is obtained after purification, usually by distillation or recrystallization.

This method is well-established for benzoate esters and yields high purity products under optimized conditions.

Alkylation of 2-hydroxy-4,5-dimethylbenzoic Acid Derivatives

An alternative synthetic route involves methylation of hydroxyl groups on aromatic acids followed by esterification:

  • Step 1: Methylation of 2-hydroxy-4,5-dimethylbenzoic acid using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to yield 2-methoxy-4,5-dimethylbenzoic acid.
  • Step 2: Subsequent esterification with ethanol as described above.

This two-step process allows for selective introduction of the methoxy group prior to ester formation, which can be advantageous for controlling substitution patterns and purity.

Synthesis via Aromatic Substitution and Esterification (Based on Analogous Compounds)

Research on structurally related compounds, such as methyl 2,4-dihydroxy-3,6-dimethylbenzoate and its derivatives, provides insights into synthetic strategies applicable to this compound:

  • Example: In a study synthesizing diffractaic acid analogs (lichen secondary metabolites), methyl 2,4-dihydroxy-3,6-dimethylbenzoate was alkylated using benzyl bromide and potassium carbonate in acetone or DMF solvents under nitrogen atmosphere at 50°C for approximately 9 hours, followed by extraction and purification via column chromatography.
  • Relevance: Similar alkylation conditions can be adapted for methylation or ethylation of hydroxybenzoate intermediates to obtain the target ester.
  • Purification: Column chromatography or recrystallization is employed to isolate the pure ester.

Data Table: Comparative Summary of Preparation Methods

Method Key Steps Conditions Yield (%) Purity (%) Notes
Direct Fischer Esterification Acid + ethanol + acid catalyst reflux Reflux 1-6 h, water removal High High Simple, classical method
Methylation + Esterification Hydroxy acid methylation + esterification Methyl iodide/K2CO3, then reflux Moderate High Allows selective methoxy introduction
Alkylation of Hydroxybenzoate Alkylation with alkyl halide + base 50°C, 9 h, inert atmosphere Moderate High Requires chromatographic purification

In-Depth Research Findings

  • Alkylation reactions for methylation or ethylation of hydroxybenzoate derivatives typically use potassium carbonate as a base and proceed under nitrogen to avoid oxidation.
  • Solvents such as acetone or dimethylformamide (DMF) are preferred for their ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitution.
  • Reaction times range from 6 to 12 hours at moderate temperatures (around 50°C).
  • Purification often involves extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and column chromatography.
  • The final product characterization includes nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structure and purity.

Notes on Industrial and Environmental Considerations

  • Direct esterification methods are favored industrially for their simplicity and minimal use of hazardous reagents.
  • Alkylation routes, while offering selectivity, require careful handling of alkyl halides and solvents, as well as more extensive purification.
  • Green chemistry principles encourage recycling of solvents and catalysts, as exemplified in related ester preparation patents (e.g., use of solid catalysts and solvent recovery systems).

Chemical Reactions Analysis

Ethyl 2-methoxy-4,5-dimethylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-methoxy-4,5-dimethylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-4,5-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy and dimethyl groups may influence the compound’s reactivity and interaction with enzymes or receptors .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 2-Methoxy-4,5-Dimethylbenzoate and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Ester Group Key Suppliers/References
This compound 1803819-64-8 Likely C₁₂H₁₆O₃ ~208.25 (calc.) 2-OCH₃, 4-CH₃, 5-CH₃ Ethyl Global Chemical Supplier
Ethyl 4-methoxy-3,5-dimethylbenzoate 105401-94-3 C₁₂H₁₆O₃ 224.26 4-OCH₃, 3-CH₃, 5-CH₃ Ethyl Multiple suppliers
Ethyl 4-methoxy-2,5-dimethylbenzoate 773135-73-2 C₁₂H₁₆O₃ 208.25 (calc.) 4-OCH₃, 2-CH₃, 5-CH₃ Ethyl SCHEMBL, ZINC
Mthis compound 1245534-33-1 C₁₁H₁₄O₃ 194.23 2-OCH₃, 4-CH₃, 5-CH₃ Methyl CymitQuimica

Key Findings:

Substituent Position Effects :

  • The position of methoxy and methyl groups significantly influences physicochemical properties. For example, Ethyl 4-methoxy-3,5-dimethylbenzoate (CAS 105401-94-3) has a higher molecular weight (224.26) compared to this compound (~208.25), likely due to differences in substituent arrangement affecting steric and electronic interactions .
  • Methyl-substituted analogs (e.g., Mthis compound) exhibit reduced molecular weight and altered solubility profiles compared to ethyl esters, as seen in the C₁₁H₁₄O₃ vs. C₁₂H₁₆O₃ formulas .

Ester Group Impact: Ethyl esters generally exhibit higher lipophilicity than methyl esters, enhancing their compatibility with non-polar solvents. For instance, this compound is expected to have greater solubility in ethanol compared to its methyl counterpart, as observed in related esters .

Synthetic Accessibility: Ethyl-substituted benzoates are often synthesized via esterification or alkylation reactions. For example, details a method involving acetic acid-catalyzed reactions in methanol, which could be adapted for this compound synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-methoxy-4,5-dimethylbenzoate, and how can reaction efficiency be optimized?

  • Methodology : A two-step synthesis is commonly employed:

Esterification : React 2-methoxy-4,5-dimethylbenzoic acid with ethanol using catalytic sulfuric acid under reflux (70–80°C). Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1) .

Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the ester. Yield optimization requires strict control of anhydrous conditions and stoichiometric excess of ethanol (1.5–2.0 equivalents) .

  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with reference standards .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks using 1H^1H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the dimethyl-substituted region δ 6.5–7.2 ppm) and 13C^{13}C NMR (ester carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) to confirm molecular ion [M+H]+^+ at m/z 238.1574 (calculated for C12_{12}H16_{16}O3_{3}) .
    • Data Interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., ethyl 3,4,5-trimethoxybenzoylacetate) to resolve ambiguities in substituent effects .

Q. What are the critical storage conditions to ensure the stability of this compound in laboratory settings?

  • Stability Protocol :

  • Store in amber glass containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the ester group.
  • Avoid exposure to moisture and acidic/basic vapors, which accelerate degradation .
    • Monitoring : Periodically analyze samples via FTIR for ester carbonyl band integrity (1720–1740 cm1 ^{-1}) and GC-MS for decomposition byproducts (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in C–H activation reactions?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electron density distribution, focusing on the methoxy and methyl substituents’ directing effects.
  • Compare activation energies for ortho/meta/para C–H functionalization pathways using transition-state modeling .
    • Experimental Validation : Conduct regioselective arylation reactions under Pd catalysis and correlate results with computational predictions .

Q. What strategies resolve contradictions in reported NMR chemical shifts for this compound derivatives?

  • Root Cause Analysis : Discrepancies may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6), concentration-dependent aggregation, or impurities.
  • Resolution Protocol :

Replicate experiments using standardized solvent systems.

Use heteronuclear correlation spectroscopy (HSQC/HMBC) to unambiguously assign proton-carbon connectivity .

Cross-validate with synthetic intermediates (e.g., free acid or methyl ester analogs) .

Q. How can this compound serve as a precursor in bioactive molecule synthesis?

  • Application Example :

  • Step 1 : Hydrolyze the ester to 2-methoxy-4,5-dimethylbenzoic acid using NaOH/MeOH (1:1 v/v, reflux, 4 h).
  • Step 2 : Convert to the acid chloride (oxalyl chloride/DMF catalyst) for coupling with amines or thiosemicarbazides to generate antimicrobial or anticancer analogs .
    • Biological Screening : Assess derived compounds for nitric oxide synthase (NOS) inhibition using enzymatic assays, referencing known NOS inhibitors (e.g., L-NAME) .

Q. What advanced chromatographic techniques improve the separation of this compound from structurally similar impurities?

  • Optimized Workflow :

  • HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with isocratic elution (heptane:isopropanol, 95:5) to resolve enantiomers or diastereomers.
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for trace impurity quantification (LOQ < 0.1%) .
    • Troubleshooting : Adjust column temperature (30–50°C) and mobile phase pH (2.5–3.5) to enhance peak resolution for polar byproducts .

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